molecular formula C9H7BrN2S B2806167 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione CAS No. 900135-52-6

7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione

Cat. No. B2806167
CAS RN: 900135-52-6
M. Wt: 255.13
InChI Key: LJINXUDOOVVFFA-UHFFFAOYSA-N
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Description

7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential for use in medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In

Scientific Research Applications

Medicinal Chemistry and Drug Development

7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione serves as a scaffold for designing novel drugs. Researchers explore its potential as a starting point for developing therapeutic agents. By modifying its structure, they can create derivatives with improved pharmacological properties. For instance, the pyridazine fragment found in related compounds has relevance in medicinal chemistry, as seen in drugs like hydralazine and dihydralazine .

Anticancer Agents

The compound’s unique structure makes it an attractive candidate for anticancer drug development. Researchers investigate its effects on cancer cell lines, aiming to identify mechanisms of action and potential targets. Additionally, 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione derivatives may inhibit specific enzymes involved in cancer progression, making them valuable in personalized medicine .

Mitotic Kinesin Inhibition

Monastrol, a chemotherapeutic agent, acts as an inhibitor of mitotic kinesin. Researchers have synthesized monastrol using Lewis acid promoters, including ytterbium triflate (Yb(OTf)3). The compound’s structural features contribute to its ability to disrupt mitotic spindle formation, making it a promising target for cancer treatment .

Proteomics Research

7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione finds utility in proteomics studies. Scientists use it as a tool to probe protein interactions, identify binding partners, and explore cellular pathways. Its stability and ease of modification make it valuable for labeling and affinity-based studies .

Chalcogenation Reactions

An interesting application lies in the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one. Researchers have developed a straightforward method to synthesize diverse 3-ArS/ArSe derivatives from this compound. These derivatives exhibit various properties and may find use in materials science or as bioactive molecules .

Organic Synthesis and Chemical Biology

Beyond specific applications, 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione contributes to the broader field of organic synthesis. Its reactivity allows for the creation of complex molecules, and researchers explore its potential in chemical biology. By understanding its interactions with biological macromolecules, they gain insights into cellular processes and disease pathways.

Santa Cruz Biotechnology: 7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Exploration of the Chemistry and Biological Properties of Pyrimidine as a Scaffold for Drug Design Synthesis and therapeutic potential of imidazole containing compounds: A review Metal free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one

properties

IUPAC Name

7-bromo-2-methylpyrido[1,2-a]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c1-6-4-9(13)12-5-7(10)2-3-8(12)11-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJINXUDOOVVFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)N2C=C(C=CC2=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione

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